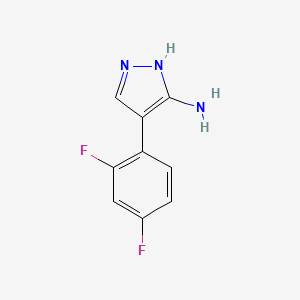

4-(2,4-difluorophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHYVWKEFBJUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091510-26-6 | |

| Record name | 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine suggests that the pyrazole (B372694) ring can be constructed through the cyclization of a key precursor. The most logical disconnection is at the N1-C5 and N2-C3 bonds of the pyrazole ring, which points to a condensation reaction between a hydrazine (B178648) source and a 1,3-dicarbonyl compound or its equivalent. Specifically, this leads to two primary precursors: hydrazine and a β-ketonitrile bearing the 2,4-difluorophenyl group.

The key precursor is identified as a derivative of (2,4-difluorophenyl)acetonitrile. Two plausible immediate precursors for the cyclization reaction are:

2-(2,4-difluorophenyl)-3-oxopropanenitrile: This β-ketonitrile can react with hydrazine, where the hydrazine attacks the ketone and nitrile functionalities to form the pyrazole ring.

2-(2,4-difluorophenyl)malononitrile: This dinitrile can also serve as a precursor, reacting with hydrazine to form the 5-aminopyrazole structure directly.

The synthesis of these precursors typically starts from 2,4-difluorophenylacetonitrile (B1294412), which can be prepared from 2,4-difluorobenzyl halide via nucleophilic substitution with a cyanide source.

Classical Synthetic Routes to this compound

Classical synthetic methodologies for preparing this compound primarily revolve around the construction of the pyrazole ring from acyclic precursors.

Multi-Step Synthesis from Acrylonitrile (B1666552) Derivatives

One classical approach involves the use of acrylonitrile derivatives. This multi-step synthesis would typically begin with the reaction of 2,4-difluorophenylacetonitrile with a suitable electrophile to introduce a functional group that can be converted into a carbonyl or another reactive moiety. For instance, Claisen condensation of 2,4-difluorophenylacetonitrile with an appropriate ester can yield a β-ketonitrile. This intermediate can then be cyclized with hydrazine.

Condensation Reactions Utilizing Hydrazine and Substituted Carbonyl Compounds

The most versatile and widely used classical method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. researchgate.netacs.orgbeilstein-journals.org In the context of this compound, this would involve the reaction of a precursor like 2-(2,4-difluorophenyl)-3-oxopropanenitrile with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen atom of the hydrazine onto the nitrile carbon.

Another key precursor, (2,4-difluorophenyl)malononitrile, can be reacted with hydrazine hydrate to directly afford 3,5-diamino-4-(2,4-difluorophenyl)pyrazole. nih.govrsc.org Subsequent selective deamination would be required to obtain the target compound, which can be a challenging step.

Cyclization Approaches to the Pyrazole Core

The formation of the pyrazole core is the key step in these classical syntheses. The cyclization is typically achieved by refluxing the acyclic precursor with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or acetic acid. The reaction conditions can be adjusted to control the regioselectivity of the cyclization, especially when substituted hydrazines are used. For the synthesis of the title compound, unsubstituted hydrazine is used, simplifying the regioselectivity concerns.

Modern and Green Chemistry Approaches to this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of pyrazole derivatives. These modern approaches often utilize catalysts to improve reaction rates and yields, and employ greener reaction conditions.

Catalyst-Mediated Synthetic Protocols (e.g., Metal Catalysis, Organocatalysis)

Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-substituted pyrazoles. organic-chemistry.orgacs.org One potential modern route to this compound could involve the synthesis of a 4-halo-1H-pyrazol-5-amine precursor, followed by a Suzuki or Stille coupling with a (2,4-difluorophenyl)boronic acid or stannane (B1208499) derivative. Copper-catalyzed Ullmann-type reactions can also be employed for the C-arylation of a pre-formed pyrazole ring. acs.org For instance, a Cu(I)-catalyzed annulation of aminopyrazoles has been reported to synthesize fused pyridazine (B1198779) rings, indicating the potential for copper catalysis in modifying the pyrazole core. nih.gov

Organocatalysis: Organocatalysis presents a green alternative to metal-based catalysts. While specific examples for the synthesis of this compound are not prevalent, organocatalysts have been used for the synthesis of other pyrazole derivatives. For instance, laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles has been reported, offering a green enzymatic approach. mdpi.comnih.gov This method utilizes the oxidative formation of orthoquinones from catechols, which then undergo nucleophilic attack by the 5-aminopyrazole.

Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. mdpi.comnih.govrsc.orgnih.gov The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by heating an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl in a microwave reactor. nih.gov This method is notable for its use of water as a solvent, enhancing its green credentials.

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of pyrazole-containing heterocyclic systems. beilstein-journals.orgnih.govnih.gov Three-component reactions of 5-aminopyrazoles with aldehydes and other reagents under ultrasonic irradiation have been shown to be highly efficient, often proceeding in shorter reaction times and with higher yields compared to conventional methods. beilstein-journals.org

Microwave-Assisted and Photochemical Methodologies

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reaction rates, improve yields, and enhance selectivity. For the synthesis of this compound, microwave-assisted synthesis represents a significant advancement over conventional heating methods. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and cleaner product formation.

A common microwave-mediated approach for 1-aryl-1H-pyrazole-5-amines involves the condensation of an appropriate arylhydrazine with a β-ketonitrile or an α-cyanoketone. nih.gov In the case of this compound, this would typically involve reacting (2,4-difluorophenyl)hydrazine with a suitable three-carbon precursor. The use of microwave irradiation can shorten reaction times from hours to mere minutes. dergipark.org.trrasayanjournal.co.in For instance, syntheses that might require 20-25 minutes under reflux can be completed in 2-3 minutes using microwave irradiation at a controlled power output. scispace.com This rapid heating minimizes the formation of degradation byproducts. rasayanjournal.co.in Research on related 5-aminopyrazol-4-yl ketones has demonstrated that microwave dielectric heating can be used for efficient heterocyclocondensation with a hydrazine. nih.gov Typical isolated yields for microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines are often in the range of 70-90%. nih.gov

Photochemical methodologies, while less established for the direct synthesis of pyrazoles, represent an emerging area of interest. These methods use light energy to drive chemical reactions, often enabling unique transformations not possible through thermal methods. For example, a reagent-free "photo-click" strategy has been reported for converting tetrazoles into pyrazolines using UV light. worktribe.comresearchgate.net This process involves the in situ generation of nitrile imine dipoles, which are then trapped by dipolarophiles. worktribe.comresearchgate.net While this has been demonstrated for pyrazolines, its adaptation for the direct synthesis of aromatic pyrazoles like this compound is a potential avenue for future research.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Method | Typical Reaction Time | Power/Temp. | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 20-25 min | Reflux | Acetic Acid | Moderate | scispace.com |

| Microwave Irradiation | 2-6 min | 450-1000 W | Solvent-free or Water/Ethanol | High (70-90%) | nih.govdergipark.org.trscispace.com |

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of pyrazole derivatives, this has led to the development of solvent-free reactions and the use of environmentally benign solvents like water.

Microwave-assisted organic synthesis (MAOS) is often paired with green chemistry principles. rasayanjournal.co.in The synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully performed using water as the solvent under microwave irradiation, which is advantageous due to its availability, non-toxicity, and non-flammability. nih.gov This approach simplifies the reaction setup and product workup. nih.gov

Solvent-free synthesis offers another powerful green alternative, eliminating the need for potentially hazardous and volatile organic solvents. eurekaselect.com One such technique involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, to initiate the reaction. researchgate.net This method, known as mechanochemistry, can produce high yields of 5-aminopyrazoles efficiently. researchgate.net Other solvent-free approaches may involve heating a mixture of the neat reactants, often under microwave irradiation, which accelerates the reaction without the need for a solvent medium. scispace.comresearchgate.net These methods align with green chemistry goals by reducing waste, eliminating solvent-related toxicity, and often simplifying the purification process. nih.govnih.gov

Table 2: Examples of Environmentally Benign Conditions for Pyrazole Synthesis

| Condition | Catalyst | Temperature | Reaction Time | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| Aqueous Medium | None (Microwave) | 150 °C | 10-15 min | Eliminates organic solvents, simple workup | nih.gov |

| Solvent-Free (Grinding) | p-Toluenesulfonic acid | Room Temp | ~10 min | No solvent, low energy input | researchgate.net |

| Solvent-Free (Microwave) | None | MW Irradiation | 2-3 min | Rapid, high yield, no solvent | scispace.com |

| Deep Eutectic Solvent | K₂CO₃ | N/A | N/A | Eco-friendly, recyclable solvent system | researchgate.net |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic pathways is crucial for transitioning a chemical synthesis from laboratory scale to practical application. For this compound, optimization focuses on maximizing product yield and ensuring high regioselectivity through careful control of reaction parameters.

Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)

The tuning of reaction conditions is a fundamental aspect of optimizing the synthesis of pyrazole derivatives.

Temperature: Temperature is a critical parameter that can influence reaction rate and, in some cases, the reaction pathway itself. For pyrazole synthesis, reactions may be conducted at room temperature, heated under reflux, or subjected to high temperatures in a microwave reactor. organic-chemistry.orgmdpi.com In certain systems, temperature can be used to control divergent synthesis, where slight changes in temperature lead to the formation of different isomers or products from the same starting materials. nih.gov Programmed optimization studies have shown that a specific temperature, such as 96 °C, can be optimal for achieving the highest yield in certain pyrazole syntheses. researchgate.net

Pressure: While many pyrazole syntheses are conducted at atmospheric pressure, sealed-vessel microwave reactions inherently generate elevated pressure. This increased pressure allows the solvent to be heated well above its normal boiling point, which drastically accelerates the reaction rate. For example, heating a reaction in water to 150 °C is only possible in a sealed microwave reactor. nih.gov

Solvent Effects: The choice of solvent is paramount. It must solubilize the reactants and any catalysts, and its polarity can influence the reaction mechanism and rate. Traditional syntheses often use solvents like ethanol or acetic acid. scispace.com However, for optimization and green chemistry considerations, water is an excellent choice for many pyrazole syntheses. researchgate.net In some cases, N,N-dimethylacetamide has been found to be highly effective for the regioselective synthesis of substituted pyrazoles at room temperature. mdpi.comnih.gov The use of ionic liquids has also been explored as a recyclable and effective medium for pyrazole synthesis. researchgate.net

Isolation and Purification Strategies for this compound

Effective isolation and purification are essential to obtain the target compound in high purity, free from starting materials, reagents, and byproducts. The strategy employed depends on the reaction conditions and the physical properties of the product.

Initial Isolation: For reactions conducted in an aqueous acidic medium, a straightforward and efficient isolation procedure is often available. The reaction mixture is first cooled to room temperature, and the solution is then basified, typically with an aqueous sodium hydroxide (B78521) (NaOH) solution. nih.gov This deprotonates the pyrazole amine, causing the neutral product to precipitate out of the aqueous solution. The crude solid product can then be collected by simple vacuum filtration. nih.gov If the reaction is performed under solvent-free conditions or in a non-aqueous solvent, the initial workup might involve pouring the reaction mixture into ice water to induce precipitation. rasayanjournal.co.in

Purification: The crude product obtained from initial isolation often requires further purification.

Recrystallization: This is a common and effective technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent (such as ethanol or acetic acid) and allowed to cool slowly. scispace.com As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column flash chromatography is the method of choice. nih.gov An appropriate solvent system (eluent), often a mixture of a non-polar solvent like petroleum ether and a more polar solvent like ethyl acetate, is used to pass the mixture through a column packed with silica gel. nih.gov The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure this compound. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC). scispace.com

Chemical Reactivity and Derivatization of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Reactions Involving the Amine Functional Group

The primary amine at the 5-position of the pyrazole (B372694) ring is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic 5-amino group of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically proceed by nucleophilic acyl substitution.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (such as pyridine or triethylamine) yields N-acylated pyrazoles. The base serves to neutralize the HCl or carboxylic acid byproduct. This method has been used to generate libraries of N-acyl-5-aminopyrazole derivatives for various screening purposes. beilstein-journals.orgnih.gov

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords the corresponding sulfonamides. The synthesis of pyrazolyl sulfonates has been achieved through the direct reaction of pyrazolones with sulfonyl chlorides. dntb.gov.uasioc-journal.cn While this reaction occurs at the oxygen of a pyrazolone (B3327878), the analogous reaction at the nitrogen of a 5-aminopyrazole is a standard transformation for primary amines. cbijournal.com

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride | N-(4-(2,4-difluorophenyl)-1H-pyrazol-5-yl)methanesulfonamide |

The amine group can also undergo alkylation and arylation, although regioselectivity can be a challenge due to the presence of the nucleophilic nitrogen atom within the pyrazole ring.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of products, including N-alkylation at the exocyclic amine, N1-alkylation on the pyrazole ring, and potential overalkylation. rrbdavc.org Controlling reaction conditions (e.g., choice of base, solvent, and temperature) is crucial to favor substitution at the desired amine site. Alternative methods, such as reductive amination with aldehydes or ketones, can provide a more controlled route to mono-N-alkylated products.

Arylation: The introduction of an aryl group onto the amine is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has been successfully applied to the amination of unprotected bromoimidazoles and bromopyrazoles, demonstrating its utility for five-membered nitrogen-containing heterocycles. nih.govnih.gov This strategy would involve coupling this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. rug.nl

| Strategy | Reagent Example | Catalyst/Conditions | Product Type |

| Alkylation | Iodomethane | Base (e.g., K₂CO₃) | N-methyl and N,N-dimethyl derivatives |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Acid catalyst | N-benzyl derivative |

| Arylation (Buchwald-Hartwig) | Bromobenzene | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | N-phenyl derivative |

The primary aromatic amine functionality allows for diazotization reactions, converting the amine into a diazonium salt. These intermediates are highly versatile and can undergo subsequent coupling reactions to form azo compounds or be used in the synthesis of fused heterocyclic systems.

Upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl at low temperatures), the 5-amino group forms a pyrazol-5-yl diazonium salt. unb.ca This intermediate can then react with electron-rich aromatic compounds, such as phenols or anilines (azo coupling), to produce intensely colored azo dyes. nih.govfrontiersin.org The synthesis of various azo dyes incorporating the pyrazole scaffold has been widely reported. nih.govnih.gov

Furthermore, the pyrazol-5-yl diazonium salt can undergo intramolecular cyclization. For instance, diazotization of certain 3,5-diaminopyrazole derivatives has been shown to lead to in situ cyclization, forming fused pyrazolo[3,4-d] nih.govnih.govfrontiersin.orgtriazine systems. nih.gov

The 5-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (or imines). This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The formation of Schiff bases from 5-aminopyrazole derivatives and various aromatic aldehydes is a well-established synthetic transformation. These reactions are often high-yielding and provide a straightforward method for introducing a wide range of substituents, allowing for the creation of large compound libraries. The resulting imine C=N double bond can also be subsequently reduced (e.g., with sodium borohydride) to form stable secondary amines.

Electrophilic and Nucleophilic Substitution on the Difluorophenyl Ring

The 2,4-difluorophenyl substituent is itself a site for potential chemical modification, although its reactivity is strongly governed by the electronic effects of the two fluorine atoms and the pyrazolyl group.

Electrophilic Aromatic Substitution: The difluorophenyl ring is significantly deactivated towards electrophilic aromatic substitution (EAS). Fluorine is a strongly electron-withdrawing atom by induction (-I effect), which removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org While fluorine can donate electron density through resonance (+M effect) and is an ortho, para-director, its inductive effect dominates, leading to strong deactivation. organicchemistrytutor.com

Furthermore, the pyrazolyl group itself can influence the reaction. Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyrazole ring's basic nitrogen atom (N2) can become protonated. edwiserinternational.comnih.gov This would make the entire pyrazolyl substituent a powerful electron-withdrawing and deactivating group, further hindering any electrophilic attack on the attached phenyl ring. Therefore, electrophilic substitution on the difluorophenyl ring of this compound is expected to be very difficult and require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophiles, the difluorophenyl ring is activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the pyrazolyl group makes the ring electron-deficient and susceptible to attack by strong nucleophiles.

The regioselectivity of SNAr is predictable. Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. In the 2,4-difluorophenyl ring, both fluorine atoms are electron-withdrawing. The fluorine at the C4 position (para to the pyrazolyl group) is particularly activated for substitution. A strong nucleophile (e.g., an alkoxide, thiolate, or amine) would preferentially attack this position, displacing the fluoride ion, which is a good leaving group. Attack at the C2 position is also possible but may be sterically hindered by the adjacent pyrazole ring.

Strategies for Further Functionalization of the Phenyl Moiety

The 2,4-difluorophenyl substituent of this compound offers distinct opportunities for further molecular elaboration through reactions targeting the aromatic ring. The two fluorine atoms significantly influence the reactivity of the phenyl ring, primarily by exerting a strong electron-withdrawing inductive effect. This electronic modification opens avenues for specific synthetic transformations, notably nucleophilic aromatic substitution (SNAr) and directed electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of fluorine atoms, particularly when positioned ortho and para to a potential leaving group or reaction site, activates the aromatic ring toward attack by nucleophiles. In the case of the 2,4-difluorophenyl moiety, the fluorine atoms themselves can act as leaving groups when subjected to potent nucleophiles under appropriate conditions. This strategy allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, directly onto the phenyl ring. The reaction typically requires forcing conditions, such as high temperatures and a strong base, to facilitate the formation of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. The regioselectivity of the substitution (i.e., displacement of the fluorine at C-2 versus C-4) would be influenced by the steric environment and the specific nucleophile used.

Electrophilic Aromatic Substitution: While the fluorine atoms are deactivating toward electrophilic attack due to their inductive electron withdrawal, they are also ortho-, para-directing. The pyrazole ring itself, being attached at the C-1 position of the phenyl group, will also exert an electronic influence. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to introduce substituents onto the phenyl ring. The regiochemical outcome of such reactions would be determined by the combined directing effects of the two fluorine atoms and the pyrazole substituent. The position of substitution will be directed to the sites most activated (or least deactivated) by the interplay of these groups. For instance, substitution may be favored at the C-5 position, which is para to the fluorine at C-2 and ortho to the fluorine at C-4.

Metal-Catalyzed Cross-Coupling Reactions: A powerful strategy for functionalizing the phenyl moiety involves the introduction of a handle, such as a bromine or iodine atom, via electrophilic halogenation. This newly installed halide can then participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions. This two-step approach provides access to a vast range of derivatives that are not accessible through direct substitution methods. For example, a brominated derivative could undergo Suzuki coupling with boronic acids to form new C-C bonds, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to introduce diverse amino groups.

Reactions at the Pyrazole Nitrogen Atoms

The pyrazole core of this compound contains two nitrogen atoms, one of which (N-1) is part of an N-H bond, making it a nucleophilic and acidic site. This, combined with the presence of the exocyclic 5-amino group, leads to a rich and complex reactivity profile involving alkylation, acylation, and tautomeric equilibria.

N-Alkylation and N-Acylation

The presence of three distinct nitrogen atoms (N-1, N-2, and the exocyclic 5-NH2) raises questions of chemo- and regioselectivity during alkylation and acylation reactions.

N-Alkylation: The alkylation of N-unsubstituted pyrazoles typically yields a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these products is influenced by several factors, including the steric hindrance imposed by adjacent substituents, the nature of the alkylating agent, and the reaction conditions (e.g., base and solvent). For this compound, the substituents at C-4 and C-5 create a sterically biased environment. Alkylation is generally favored at the less sterically hindered N-1 position. Studies on similarly substituted pyrazoles have shown that the major product is often the one predicted by considering steric effects semanticscholar.org. Catalyst-free Michael additions and reactions with trichloroacetimidate electrophiles under acidic conditions are among the methods developed for achieving high regioselectivity in pyrazole N-alkylation semanticscholar.orgsemanticscholar.org.

N-Acylation: Acylation of 5-aminopyrazoles presents a challenge of chemoselectivity between the endocyclic N-1 nitrogen and the exocyclic 5-amino group. The outcome is highly dependent on the acylating agent and the reaction conditions. Generally, the exocyclic amino group is more nucleophilic than the endocyclic N-H. However, acylation with reactive electrophiles like acyl chlorides or anhydrides often leads to the N-1 acylated product as the major isomer reactionbiology.com. In some specific cases, acylation can be directed to the exocyclic amino group reactionbiology.com. Furthermore, it is possible to achieve di-acylation at both the N-1 and the 5-amino positions under forcing conditions. Solid-phase synthesis techniques have also been employed for the N-acyl and N-sulfonyl derivatization of 5-aminopyrazoles nih.gov.

Tautomeric Equilibria and Their Influence on Reactivity

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as a mixture of two annular tautomers in solution. For this compound, this equilibrium involves the migration of the proton between the N-1 and N-2 atoms. This phenomenon is critical as the two tautomers possess different electronic distributions and steric environments, which can significantly influence their reactivity in subsequent reactions.

The position of the tautomeric equilibrium is governed by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other. The 5-amino group is a strong electron-donating group, which influences the electron density across the pyrazole ring and thus the stability of the respective tautomers. The solvent also plays a crucial role; polar and hydrogen-bond-accepting solvents can stabilize one form over the other by forming intermolecular hydrogen bonds. In the solid state, one tautomer is typically favored and locked in place by crystal packing forces. The existence of this equilibrium means that reactions such as N-alkylation can potentially proceed from either tautomer, leading to a mixture of products. Understanding and controlling this equilibrium is therefore essential for achieving regioselective functionalization.

Cycloaddition and Heterocyclic Annulation Reactions Involving this compound

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of fused heterocyclic systems. The molecule possesses multiple nucleophilic centers—the exocyclic 5-amino group, the endocyclic N-1 nitrogen, and the C-4 carbon—with a general reactivity order of 5-NH2 > 1-NH > 4-CH. This allows it to act as a binucleophile in reactions with various 1,3-dielectrophiles, leading to the construction of a second heterocyclic ring fused to the pyrazole core.

Synthesis of Fused Heterocyclic Systems

The reaction of this compound with appropriate bifunctional electrophiles is a powerful strategy for synthesizing a variety of fused bicyclic systems, most notably pyrazolopyrimidines and pyrazolopyridines.

Pyrazolo[1,5-a]pyrimidines: This is one of the most common and well-studied annulation reactions of 5-aminopyrazoles. The reaction involves condensation with a 1,3-dielectrophile, where the more nucleophilic exocyclic 5-amino group initiates the attack, followed by cyclization involving the endocyclic N-1 nitrogen. A wide range of reagents can be used to construct the pyrimidine ring, as detailed in the table below.

| 1,3-Dielectrophile Reagent | Typical Conditions | Reference |

|---|---|---|

| β-Dicarbonyl compounds (e.g., acetylacetone) | Acetic acid, reflux | beilstein-journals.org |

| Enaminones | Ethanol (B145695), reflux, often with acid catalyst | beilstein-journals.org |

| Chalcones (α,β-Unsaturated ketones) | Ethanol/piperidine or DMF/KOH | beilstein-journals.org |

| Diethyl ethoxymethylenemalonate | Acetic acid, 100 °C | beilstein-journals.org |

Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric fused system involves the participation of the 5-amino group and the C-4 carbon of the pyrazole ring. This annulation typically occurs via condensation with β-dicarbonyl compounds or their equivalents under conditions that favor cyclization through the C-4 position. The regioselectivity between the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines can be controlled by the choice of reactants and conditions. For example, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone often lead to the formation of the pyrazolo[3,4-b]pyridine core.

| Reactants | Typical Conditions | Reference |

|---|---|---|

| Enaminones | Acetic acid (acid-catalyzed) | nih.gov |

| Alkynyl aldehydes | Ag(I), I2, or NBS for C≡C bond activation | thieme-connect.de |

| Aldehyde + Cyclic β-diketone (Multicomponent) | Aqueous ethanol, p-TSA catalyst | nih.gov |

| β-Halovinyl/aryl aldehydes (Intramolecular Heck) | Pd(OAc)2, PPh3, DMF | nih.gov |

Application in Building Complex Molecular Architectures

Beyond the synthesis of simple fused bicyclic systems, this compound can serve as a cornerstone for the construction of more elaborate and complex molecular structures. The functional groups on the newly formed fused rings provide handles for further derivatization, enabling the assembly of polycyclic and spirocyclic frameworks.

For instance, pyrazolo[3,4-b]pyridines synthesized via multicomponent reactions can incorporate additional rings, leading to spiro compounds such as pyrazolo[3,4-b]pyridine-spiroindolinones nih.gov. These reactions build significant molecular complexity in a single step.

Furthermore, the initially formed fused heterocycles can undergo subsequent transformations to create even more complex systems. For example, a synthesized pyrazolo[3,4-b]pyridine can be converted to an oxazolo[5,4-b]pyrazolo[4,3-e]pyridine, which can then be rearranged and cyclized to yield a tetracyclic pyrazolo[4,3-f] beilstein-journals.orgolemiss.edunaphthyridin-5-one rrbdavc.org. These sequential annulation and rearrangement strategies demonstrate the utility of 5-aminopyrazoles as precursors for intricate, multi-ring molecular architectures with potential applications in materials science and medicinal chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole (B372694) and difluorophenyl rings will resonate in the aromatic region, with their precise chemical shifts influenced by the attached functional groups and the electronegative fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (pyrazole) | ~7.5 | - |

| C-3 (pyrazole) | - | ~135 |

| C-4 (pyrazole) | - | ~110 |

| C-5 (pyrazole) | - | ~150 |

| H (NH, pyrazole) | ~12.0 (broad) | - |

| H (NH₂, amine) | ~5.0 (broad) | - |

| H-3' (phenyl) | ~7.1 | - |

| H-5' (phenyl) | ~7.0 | - |

| H-6' (phenyl) | ~7.3 | - |

| C-1' (phenyl) | - | ~125 |

| C-2' (phenyl) | - | ~162 (d, ¹JCF) |

| C-3' (phenyl) | - | ~112 (d, ²JCF) |

| C-4' (phenyl) | - | ~160 (d, ¹JCF) |

| C-5' (phenyl) | - | ~105 (d, ²JCF) |

| C-6' (phenyl) | - | ~130 (d, ³JCF) |

Note: Predicted values are based on general chemical shift ranges for similar pyrazole and fluorophenyl derivatives. Actual experimental values may vary.

To unequivocally establish the atomic connectivity, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is instrumental in confirming the connectivity of the protons on the difluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, correlations between the pyrazole proton (H-3) and the carbons of the difluorophenyl ring would confirm the C-C bond between the two rings.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. wikipedia.org The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (J-values) provide valuable information about the electronic environment and spatial relationship of the fluorine atoms with each other and with neighboring protons. huji.ac.ilpsu.edu The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for structural analysis of fluorinated compounds. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| F-2' | -110 to -115 | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |

| F-4' | -105 to -110 | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |

Note: Chemical shifts are relative to a standard reference (e.g., CFCl₃). Coupling patterns will be complex due to F-F and F-H couplings.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The calculated exact mass for C₉H₇F₂N₃ is 195.0608. The experimentally determined mass from HRMS should be in close agreement with this theoretical value.

Tandem mass spectrometry (MS/MS) experiments, such as those performed with Electrospray Ionization (ESI), are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be further corroborated.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-C bond between the pyrazole and the difluorophenyl rings.

Loss of small neutral molecules such as HCN or NH₃ from the pyrazole ring.

Fragmentation of the difluorophenyl ring.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which is invaluable for its structural confirmation. libretexts.orgrsc.org

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure/Loss |

| 196.0686 | [M+H]⁺ (Protonated molecular ion) |

| 179.0420 | [M+H - NH₃]⁺ |

| 113.0345 | [C₆H₃F₂]⁺ (Difluorophenyl cation) |

| 83.0487 | [C₃H₄N₃]⁺ (Aminopyrazole fragment) |

Note: These are plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific ionization and collision energy conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The vibrational spectrum provides a molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular structure and bonding.

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent parts: the pyrazole ring, the 2,4-difluorophenyl group, and the primary amine substituent.

The amine group (-NH₂) exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. libretexts.org Another significant vibration is the N-H scissoring (bending) mode, which is expected to appear in the 1650-1580 cm⁻¹ range.

The aromatic 2,4-difluorophenyl ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the benzene (B151609) ring typically result in a series of bands between 1620 and 1430 cm⁻¹. researchgate.net The C-F stretching vibrations are strong and characteristically found in the 1300-1100 cm⁻¹ region.

The pyrazole ring, as a five-membered heterocyclic aromatic system, also has a unique set of vibrational frequencies. These include C=N and N-N stretching vibrations, which are often coupled and appear in the 1550-1450 cm⁻¹ region. nih.govrdd.edu.iq The C-H stretching of the pyrazole ring is expected near 3150-3100 cm⁻¹, while ring breathing and deformation modes occur at lower frequencies.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| N-H Scissoring (Bend) | 1650 - 1580 | |

| Aromatic Ring (Phenyl & Pyrazole) | C-H Stretch | 3100 - 3000 |

| C=C Stretch (Phenyl) | 1620 - 1430 | |

| C=N Stretch (Pyrazole) | 1550 - 1460 | |

| Difluoro Substituent | C-F Stretch | 1300 - 1100 |

This table presents generalized data based on typical vibrational frequencies for the specified functional groups.

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of the molecule. tandfonline.comtandfonline.com The relative orientation of the 2,4-difluorophenyl ring with respect to the pyrazole ring can influence the positions and intensities of certain vibrational modes. For instance, steric hindrance or intramolecular interactions could lead to shifts in the C-H out-of-plane bending vibrations of the aromatic rings.

Furthermore, the participation of the amine group's N-H bonds in intermolecular hydrogen bonding within a solid-state sample would cause a broadening and a shift to lower frequencies (red-shift) of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent. libretexts.org The magnitude of this shift can provide information about the strength of the hydrogen-bonding network.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. These techniques provide information about the chromophores present and the photophysical properties of the compound.

The primary chromophores in this compound are the pyrazole ring and the 2,4-difluorophenyl ring. These aromatic systems contain π-electrons that can be excited to higher energy orbitals upon absorption of UV-Vis radiation. The expected electronic transitions are primarily π → π* transitions, which are typically characterized by high molar absorptivity. researchgate.net

Many aminopyrazole derivatives are known to exhibit fluorescence. nih.govresearchgate.net Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax to the ground state through radiative decay, emitting a photon in the process (fluorescence).

The fluorescence properties, including the emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent environment. researchgate.netsciforum.net The electron-donating amino group and the electron-withdrawing fluorine atoms can create an intramolecular charge transfer (ICT) character in the excited state, which often leads to a large Stokes shift and solvent-dependent emission spectra (solvatochromism). In polar solvents, the emission maximum is often red-shifted compared to non-polar solvents due to the stabilization of the more polar excited state.

| Photophysical Property | Expected Characteristics |

| Absorption Maximum (λmax) | Expected in the UV region, influenced by solvent polarity. |

| Emission Maximum (λem) | Expected to be at a longer wavelength than λmax; likely sensitive to solvent polarity. |

| Stokes Shift | Expected to be moderate to large, particularly in polar solvents. |

| Fluorescence Quantum Yield (ΦF) | Variable, dependent on molecular rigidity and solvent environment. |

This table outlines the general photophysical properties anticipated for aminopyrazole derivatives.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, allows for a detailed prediction of its structural features. nih.govnih.gov

The molecule is expected to adopt a relatively twisted conformation. The dihedral angle, which is the angle between the planes of the pyrazole ring and the 2,4-difluorophenyl ring, is likely to be significant (e.g., in the range of 40-60°) to minimize steric repulsion. nih.govnih.gov

In the crystal lattice, intermolecular hydrogen bonding is expected to be a dominant packing force. The primary amine group (-NH₂) is an excellent hydrogen bond donor, capable of forming two hydrogen bonds. These bonds are likely to form with acceptor atoms on neighboring molecules, such as the pyrazole ring nitrogen atoms or the fluorine atoms of the difluorophenyl group. nih.gov This network of hydrogen bonds would link the molecules into chains, sheets, or a three-dimensional architecture, stabilizing the crystal structure.

The table below presents typical bond lengths and angles for the core aminopyrazole structure, derived from published crystal structures of analogous compounds.

| Bond/Angle | Description | Typical Value |

| Bond Lengths (Å) | ||

| N1-N2 | Pyrazole N-N bond | ~ 1.37 Å |

| N2-C3 | Pyrazole N-C bond | ~ 1.33 Å |

| C3-C4 | Pyrazole C-C bond | ~ 1.41 Å |

| C4-C5 | Pyrazole C-C bond | ~ 1.40 Å |

| C5-N1 | Pyrazole C-N bond | ~ 1.38 Å |

| C5-N(amine) | Bond to amino group | ~ 1.36 Å |

| C4-C(phenyl) | Bond to phenyl ring | ~ 1.48 Å |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | Angle in pyrazole ring | ~ 112° |

| N1-N2-C3 | Angle in pyrazole ring | ~ 105° |

| N2-C3-C4 | Angle in pyrazole ring | ~ 111° |

| C3-C4-C5 | Angle in pyrazole ring | ~ 106° |

| C4-C5-N1 | Angle in pyrazole ring | ~ 106° |

Data are representative values based on crystallographic information for similar aminopyrazole structures and are intended for illustrative purposes.

Theoretical and Computational Chemistry Studies of 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By utilizing functionals such as B3LYP and a basis set like 6-311++G(d,p), it is possible to obtain a detailed understanding of the electronic structure of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine. Key aspects of this analysis include the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms and the difluorophenyl ring may exhibit more electropositive character.

| Parameter | Calculated Value |

|---|---|

| E_HOMO (eV) | -5.89 |

| E_LUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Dipole Moment (Debye) | 2.45 |

| Ionization Potential (eV) | 6.12 |

| Electron Affinity (eV) | 1.01 |

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good starting point for predicting molecular properties. However, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF results to provide more accurate predictions. These methods are particularly useful for optimizing the molecular geometry of this compound, yielding precise predictions of bond lengths and angles. numberanalytics.comwikipedia.org

| Bond/Angle | Predicted Value (Å/°) |

|---|---|

| C-F1 Bond Length | 1.35 |

| C-F2 Bond Length | 1.36 |

| N-N Bond Length (pyrazole) | 1.38 |

| C-N Bond Length (amine) | 1.40 |

| C-C-C Angle (phenyl ring) | 120.1 |

| C-N-N Angle (pyrazole ring) | 108.5 |

Substituted phenyl rings and amine groups can introduce conformational flexibility to a molecule. Conformer analysis of this compound involves systematically rotating the rotatable bonds, such as the bond connecting the phenyl ring to the pyrazole ring and the C-N bond of the amine group. For each resulting conformation, energy minimization calculations are performed to identify stable, low-energy conformers.

A potential energy surface (PES) scan can be conducted by incrementally changing the dihedral angles and calculating the energy at each step. This allows for the identification of global and local energy minima, which correspond to the most stable and metastable conformers, respectively. Understanding the relative energies of these conformers is crucial, as the conformational state of the molecule can significantly impact its biological activity and physical properties. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 25.5 | 0.00 | 75.3 |

| 2 | -154.5 | 1.25 | 15.1 |

| 3 | 90.0 | 2.50 | 5.5 |

| 4 | -88.0 | 2.60 | 4.1 |

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules and its behavior in different environments.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. h-its.orgnih.govwikipedia.org This method is invaluable for understanding the potential interactions that can occur between this compound and a protein's active site. The process involves placing the ligand in various positions and orientations within the binding pocket and calculating a score that estimates the binding affinity.

The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amine group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors. The difluorophenyl ring can participate in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues in the binding site. The fluorine atoms can also form halogen bonds or other specific interactions.

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

|---|---|---|

| Hydrogen Bond (Donor: Amine H) | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond (Acceptor: Pyrazole N) | Serine (SER) | 2.5 |

| Hydrophobic (Phenyl Ring) | Leucine (LEU) | 3.8 |

| Hydrophobic (Phenyl Ring) | Valine (VAL) | 4.1 |

| Halogen Interaction (Fluorine) | Glycine (GLY) | 3.2 |

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound in different environments, such as in aqueous solution or in a nonpolar solvent like dimethyl sulfoxide (B87167) (DMSO). iaanalysis.com3ds.com These simulations track the movements of atoms over time, offering insights into the molecule's flexibility and how it adapts its conformation in response to its surroundings.

| Solvent | Average RMSD (Å) | Average RMSF of Phenyl Ring (Å) | Average RMSF of Pyrazole Ring (Å) |

|---|---|---|---|

| Water | 1.8 | 1.5 | 0.8 |

| DMSO | 1.5 | 1.2 | 0.7 |

| Chloroform | 1.3 | 1.0 | 0.6 |

Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic parameters, which is crucial for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provide reliable predictions of chemical shifts. jocpr.comsemanticscholar.org

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, dictates its chemical shift. For this compound, the fluorine atoms on the phenyl ring are expected to significantly influence the chemical shifts of the aromatic protons and carbons through their strong electron-withdrawing effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and for illustrative purposes based on general principles of computational NMR.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole C3 | - | 148.5 |

| Pyrazole C4 | - | 105.2 |

| Pyrazole C5 | - | 155.1 |

| Pyrazole N1-H | 12.1 | - |

| Pyrazole C3-H | 7.8 | - |

| Phenyl C1' | - | 118.9 |

| Phenyl C2' | - | 162.3 (d, J=248 Hz) |

| Phenyl C3' | 6.9 | 104.5 (dd, J=25, 12 Hz) |

| Phenyl C4' | - | 160.1 (d, J=250 Hz) |

| Phenyl C5' | 7.1 | 112.0 (dd, J=21, 4 Hz) |

| Phenyl C6' | 7.4 | 131.8 (d, J=9 Hz) |

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational frequency calculations are essential for assigning the observed bands in experimental spectra to specific vibrational modes. These calculations are typically performed at the same level of theory as geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface. rdd.edu.iqderpharmachemica.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net The calculated IR and Raman intensities also aid in the interpretation of the spectra.

For this compound, key vibrational modes would include the N-H stretches of the pyrazole ring and the amino group, C-H stretches of the aromatic rings, C=C and C-N stretching vibrations within the rings, and the characteristic C-F stretching vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Predicted values are hypothetical and for illustrative purposes based on general principles of computational vibrational analysis.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch (Pyrazole) | 3450 | High | Low |

| N-H Stretch (Amine, Asymmetric) | 3350 | Medium | Medium |

| N-H Stretch (Amine, Symmetric) | 3250 | Medium | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium | High |

| C=C/C=N Ring Stretch | 1600-1450 | High | High |

| N-H Bend (Amine) | 1620 | High | Low |

| C-F Stretch | 1280-1100 | Very High | Medium |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of reactants, transition states, and products.

The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comorganic-chemistry.org For this compound, a plausible synthetic route could involve the reaction of (2,4-difluorophenyl)malononitrile with hydrazine. Computational methods can be used to identify the transition state structures for the key steps in this reaction, such as the initial nucleophilic attack of hydrazine and the subsequent cyclization and aromatization steps.

Transition state searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the saddle points on the potential energy surface that connect reactants and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Once the transition states are identified, the reaction coordinate can be mapped out by performing an Intrinsic Reaction Coordinate (IRC) calculation. This analysis confirms that the identified transition state correctly connects the desired reactants and products.

Table 3: Hypothetical Calculated Energy Barriers for the Synthesis of this compound These values are illustrative and represent a simplified reaction pathway.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | (2,4-difluorophenyl)malononitrile + Hydrazine | TS1 | Intermediate 1 | 15.2 |

| Cyclization | Intermediate 1 | TS2 | Intermediate 2 | 22.5 |

Mechanistic Investigations of Reactions Involving 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine

Kinetic Studies of Derivatization Reactions

Kinetic studies are fundamental to elucidating reaction mechanisms, offering quantitative data on reaction rates, the influence of various parameters, and the determination of the reaction order. These studies on the derivatization of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine, particularly acylation and related transformations, help in constructing a detailed picture of the transition states and intermediates involved.

Determination of Rate Constants and Reaction Orders

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, general principles from studies on related aminopyrazoles can be extrapolated. For instance, the acylation of aminopyrazoles is a common derivatization reaction. Kinetic studies on similar reactions, such as the acylation of primary amines, often reveal second-order kinetics, being first-order in both the amine and the acylating agent. nih.gov

The rate law for a hypothetical acylation of this compound with an acyl chloride could be expressed as:

Rate = k[this compound][Acyl Chloride]

Here, k represents the second-order rate constant. The value of k would be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on both reactants. The presence of the electron-withdrawing difluorophenyl group at the C4 position of the pyrazole (B372694) ring is expected to modulate the nucleophilicity of the C5-amino group, thereby affecting the rate constant.

| Reactant Concentration (mol/L) | Acylating Agent Concentration (mol/L) | Initial Rate (mol/L·s) | Hypothetical Rate Constant, k (L/mol·s) |

|---|---|---|---|

| 0.1 | 0.1 | 1.0 x 10-4 | 0.1 |

| 0.2 | 0.1 | 2.0 x 10-4 | 0.1 |

| 0.1 | 0.2 | 2.0 x 10-4 | 0.1 |

Influence of Catalysts and Reagents on Reaction Rates

The rates of derivatization reactions of this compound can be significantly influenced by the presence of catalysts and the nature of the reagents. In acylation reactions, bases are often employed to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which can protonate the starting amine and render it non-nucleophilic. The choice of base, from a tertiary amine like triethylamine (B128534) to a stronger, non-nucleophilic base, can have a profound impact on the reaction rate.

Catalysis in pyrazole chemistry is a broad field, with transition metals being employed for C-H functionalization reactions. researchgate.netrsc.org While not a derivatization of the amino group, these studies highlight the importance of catalysts in activating the pyrazole core for various transformations. For derivatization reactions at the amino group, Lewis acids or Brønsted acids could potentially be used to activate the acylating agent, though care must be taken to avoid deactivation of the amine nucleophile.

The nature of the acylating agent itself is also a critical factor. The reactivity order is generally acyl halides > anhydrides > esters > amides. The electron-withdrawing or -donating nature of the substituents on the acylating agent will also influence the electrophilicity of the carbonyl carbon and thus the reaction rate.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. numberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., 14N with 15N, or 1H with 2H), the movement of that specific atom can be tracked using techniques like mass spectrometry or NMR spectroscopy.

Tracking Atom Movement and Intermediate Formation

In the context of reactions involving this compound, isotopic labeling can be instrumental in elucidating the mechanism of various transformations. For example, in a cyclization reaction where the amino group is proposed to attack an internal electrophile, labeling the nitrogen of the amino group with 15N would allow for its definitive localization in the final product.

Consider a hypothetical intramolecular cyclization reaction. If the reaction proceeds through a specific intermediate, labeling a key atom in that intermediate would help confirm its existence. For instance, if a tautomeric form of the pyrazole is involved, deuterium (B1214612) labeling of the N-H proton could provide evidence for its participation in the reaction pathway through the observation of deuterium incorporation in the product or intermediates.

| Isotope Used | Labeled Position | Reaction Type | Information Gained |

|---|---|---|---|

| 15N | Exocyclic Amino Group | Cyclization | Confirms the origin of the nitrogen atom in the newly formed ring. |

| 2H (Deuterium) | N-H of Pyrazole Ring | Rearrangement | Elucidates the role of proton transfer and tautomerism in the mechanism. |

| 13C | Carbonyl carbon of acylating agent | Acylation | Tracks the acyl group transfer and can help identify any scrambling or rearrangement. |

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions using spectroscopic techniques provides a dynamic view of the formation of intermediates and products. In situ NMR and IR spectroscopy are particularly powerful tools for gaining mechanistic insights into reactions involving this compound.

In Situ NMR and IR for Intermediate and Product Profiling

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR tube. researchgate.net This technique can provide detailed structural information about all the species present, including reactants, intermediates, products, and byproducts. For reactions of this compound, 1H, 19F, and 13C NMR would be particularly informative. The two fluorine atoms on the phenyl ring serve as sensitive probes of the electronic environment, and changes in their chemical shifts can indicate transformations occurring at the pyrazole core or the amino group.

In situ Infrared (IR) spectroscopy is another valuable tool for monitoring reaction progress, particularly for reactions involving changes in functional groups. osti.gov For example, in an acylation reaction, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide C=O and N-H stretching vibrations can be tracked in real-time. This can provide kinetic data and help identify the buildup of any long-lived intermediates that have distinct IR absorption bands.

| Technique | Observable Changes | Information Obtained |

|---|---|---|

| In Situ 1H NMR | Appearance and disappearance of proton signals. | Structural elucidation of intermediates and products; reaction kinetics. |

| In Situ 19F NMR | Changes in the chemical shifts of the difluorophenyl group. | Sensitive probe for electronic changes in the molecule during the reaction. |

| In Situ IR | Changes in vibrational frequencies of functional groups (e.g., N-H, C=O). | Monitoring of reactant consumption and product formation; identification of functional groups in intermediates. |

Correlation Analysis (e.g., Hammett Plots) for Electronic Effects

In the study of reaction mechanisms, correlation analysis provides a powerful tool for quantifying the influence of electronic effects on the rate and equilibrium of a reaction. One of the most common forms of correlation analysis in organic chemistry is the Hammett plot, which relates the reaction rate constants of a series of substituted aromatic compounds to the electronic properties of those substituents. While specific Hammett plot data for reactions involving this compound is not extensively available in publicly accessible literature, we can explore a hypothetical, yet scientifically grounded, example based on established principles of physical organic chemistry. This illustrative analysis will focus on a plausible reaction: the N-acylation of the 5-amino group.

The Hammett equation is expressed as:

log(kₓ/k₀) = ρσ

where:

kₓ is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electron-donating or electron-withdrawing nature of a substituent.

To investigate the electronic effects on the reactivity of the 5-amino group in a 4-aryl-1H-pyrazol-5-amine framework, a series of analogues with different substituents on the 4-phenyl ring would be synthesized. The rate of a probe reaction, such as acylation with acetic anhydride, would then be measured for each analogue.

Hypothetical Research Findings:

Let us consider a hypothetical study on the acylation of a series of 4-(4-substituted-phenyl)-1H-pyrazol-5-amines. The reaction rate is expected to be influenced by the electronic nature of the substituent 'X' on the phenyl ring, as this will modulate the nucleophilicity of the exocyclic 5-amino group. Electron-donating groups (EDGs) would be expected to increase the electron density on the amino group, thereby increasing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, reducing nucleophilicity and slowing the reaction.

A plot of log(kₓ/k₀) versus the Hammett substituent constant (σ) would be constructed. The sign and magnitude of the reaction constant (ρ) would provide significant insight into the reaction mechanism.

A negative ρ value would indicate that the reaction is favored by electron-donating groups. This signifies the buildup of positive charge in the transition state, or the involvement of a nucleophilic attack as the rate-determining step. For the N-acylation of an amine, a negative ρ value is anticipated, as the nucleophilic attack of the amine on the electrophilic carbonyl carbon is the key step.

A positive ρ value would suggest the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ implies a high sensitivity and a significant development of charge in the transition state.

Illustrative Data for Hammett Analysis of N-Acylation:

The following interactive table presents hypothetical kinetic data for the acylation of various 4-(4-substituted-phenyl)-1H-pyrazol-5-amines.

| Substituent (X) | Hammett Constant (σ) | Observed Rate Constant (kₓ) (M⁻¹s⁻¹) | log(kₓ/k₀) |

| OCH₃ | -0.27 | 0.085 | 0.57 |

| CH₃ | -0.17 | 0.052 | 0.36 |

| H | 0.00 | 0.023 | 0.00 |

| Cl | 0.23 | 0.008 | -0.46 |

| CN | 0.66 | 0.001 | -1.36 |

| NO₂ | 0.78 | 0.0004 | -1.76 |

This data is illustrative and serves to model a typical Hammett analysis.

A plot of this data would yield a straight line, and the slope of this line would be the reaction constant, ρ. For the hypothetical data above, the calculated ρ value would be approximately -2.3. This large, negative value strongly supports a mechanism where the nucleophilic character of the 5-amino group is critical in the rate-determining step. The transition state would involve a significant degree of positive charge development on the nitrogen atom as it attacks the acylating agent. This is consistent with the established mechanism for the acylation of amines.

Therefore, through a correlation analysis like a Hammett plot, the electronic influence of substituents on the 4-phenyl ring can be quantitatively assessed, providing detailed mechanistic insights into reactions involving the 5-amino group of compounds such as this compound.

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 2,4 Difluorophenyl 1h Pyrazol 5 Amine Derivatives

Rational Design of Analogs based on Structural Modifications

Rational drug design for derivatives of 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine involves systematic modifications at three key positions: the pyrazole (B372694) ring, the difluorophenyl moiety, and the amine group. Each modification allows for the exploration of the chemical space around the core scaffold to optimize interactions with the biological target.

For instance, in the development of kinase inhibitors, N1-alkylation or N1-arylation is a common strategy. The substituent at N1 can occupy hydrophobic pockets or form specific hydrogen bonds, thereby enhancing binding affinity. SAR studies on related pyrazole scaffolds have shown that varying the N1-substituent from small alkyl groups to larger, substituted phenyl rings can drastically alter inhibitory potency. mdpi.com

Substitution at the C3 position can also be pivotal. Introducing small alkyl or aryl groups can influence the molecule's conformation and steric interactions. researchgate.net For example, a methyl group versus a phenyl group at C3 could differentiate between binding to related but distinct protein targets.

The following table illustrates hypothetical SAR data based on common findings in pyrazole chemistry, showing how substitutions on the pyrazole ring of a generic this compound derivative might influence inhibitory activity (e.g., against a target kinase).

| Compound ID | Modification (N1-Position) | Modification (C3-Position) | Hypothetical IC₅₀ (nM) |

| Core-1 | -H | -H | 500 |

| Analog-1A | -CH₃ | -H | 250 |

| Analog-1B | -Phenyl | -H | 80 |

| Analog-1C | -H | -CH₃ | 400 |

| Analog-1D | -Phenyl | -CH₃ | 45 |

The 2,4-difluorophenyl group is a key feature, often involved in crucial hydrophobic and electrostatic interactions with the target protein. The fluorine atoms can act as hydrogen bond acceptors and influence the molecule's metabolic stability and lipophilicity. researchgate.net

Varying the position and number of fluorine atoms on the phenyl ring is a primary design strategy. For example, shifting a fluorine atom from the 2-position to the 3-position could reorient the molecule in the binding pocket, potentially leading to new, favorable interactions or the loss of existing ones. Replacing one or both fluorine atoms with other halogens (like chlorine or bromine) or with electron-donating/-withdrawing groups (such as methoxy (B1213986) or cyano) can fine-tune the electronic and steric profile of the molecule. researchgate.net Studies on similar inhibitor classes have shown that such modifications can significantly impact potency and selectivity. researchgate.net

The table below provides a conceptual representation of how changes to the fluorophenyl ring might affect activity.

| Compound ID | Phenyl Moiety Substitution | Hypothetical Rationale for Activity Change | Hypothetical IC₅₀ (nM) |

| Core-1 | 2,4-difluoro | Baseline interaction | 80 |

| Analog-2A | 4-fluoro | Loss of H-bond acceptor at ortho position may weaken binding. | 300 |